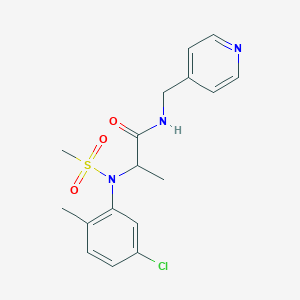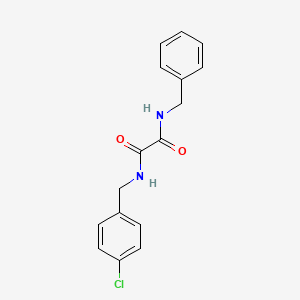![molecular formula C21H26N2O4 B4644868 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4644868.png)
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide
Übersicht
Beschreibung
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in the scientific community due to its potential therapeutic applications. AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in a variety of metabolic diseases, including type 2 diabetes, obesity, and cancer.
Wirkmechanismus
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to a conformational change that promotes phosphorylation of the α-subunit. This phosphorylation activates the kinase activity of AMPK, leading to downstream effects on a variety of metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
Activation of AMPK by 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to improving glucose uptake and insulin sensitivity, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to increase fatty acid oxidation and reduce lipid accumulation in liver and muscle tissue. 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has also been shown to increase mitochondrial biogenesis and improve mitochondrial function, leading to increased energy production.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has high potency and selectivity for AMPK activation. However, there are also limitations to its use. 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to have off-target effects on other kinases, which can complicate interpretation of experimental results. In addition, the long-term effects of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide on cellular metabolism and physiology are not well understood.
Zukünftige Richtungen
There are several areas of future research that could be explored with 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide. One area of interest is the potential use of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide as a therapeutic agent for metabolic diseases, such as type 2 diabetes and obesity. Further studies are needed to determine the safety and efficacy of 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide in human clinical trials. Another area of interest is the development of more potent and selective AMPK activators that could be used as research tools and potential therapeutics. Finally, the long-term effects of AMPK activation by 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide on cellular metabolism and physiology should be further investigated to better understand the potential risks and benefits of this approach.
Wissenschaftliche Forschungsanwendungen
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of metabolic diseases. In animal models of type 2 diabetes, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to improve glucose uptake and insulin sensitivity, leading to improved glycemic control. In addition, 2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide has been shown to have anti-obesity effects, reducing body weight and adiposity in animal models of obesity.
Eigenschaften
IUPAC Name |
2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-21(2,3)23-19(24)15-27-18-12-8-7-11-17(18)20(25)22-13-14-26-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUPECNDUKQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-dimethyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4644810.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-fluorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B4644820.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4644823.png)
![2,3,4,5,6-pentafluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4644829.png)

![2-({2-[4-(benzyloxy)phenoxy]ethyl}thio)pyrimidine](/img/structure/B4644849.png)

![1-benzyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4644874.png)

![4-methoxy-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4644903.png)
![2-cyano-N-(2-phenylethyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4644909.png)
